3-(Aminomethyl)piperidin-2-one hydrochloride
Overview
Description
3-(Aminomethyl)piperidin-2-one hydrochloride is a chemical compound with the CAS Number: 1269151-55-4 . It has a molecular weight of 164.63 . The IUPAC name for this compound is 3-(aminomethyl)-2-piperidinone hydrochloride .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature .Scientific Research Applications
Analgesic Properties
- A study explored the analgesic properties of a series of 1‐acyl‐3‐aminomethylureas, including 1‐acetyl‐3‐piperidinomethylurea hydrochloride. This compound showed a significant analgesic effect, although clinical trials revealed some undesirable side effects (Spielman & Richards, 1946).
Crystal and Molecular Structure
- Research on 4-Piperidinecarboxylic acid hydrochloride, closely related to 3-(Aminomethyl)piperidin-2-one hydrochloride, provided insights into its crystal and molecular structure through X-ray diffraction and other analytical techniques (Szafran, Komasa & Bartoszak-Adamska, 2007).
Asymmetric Synthesis Applications
- A study demonstrated the use of differentially protected diamino esters in the asymmetric synthesis of amino piperidine (Davis & Zhang, 2009).
Synthesis of Piperidine Derivatives
- A method for the one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines was developed, showcasing the versatility of these compounds in pharmaceutical and biological applications (Ortiz, Kang & Wang, 2014).
- Research on the synthesis and antimicrobial activity of new pyridine derivatives involving aminopiperidines highlighted their potential in medicinal chemistry (Patel, Agravat & Shaikh, 2011).
Pharmaceutical Applications
- A study focused on the discovery of a potent, peripherally selective opioid antagonist using N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, indicating the broad pharmaceutical potential of piperidine derivatives (Zimmerman et al., 1994).
CO2 Absorption Characteristics
- An FTIR spectroscopic study investigated the CO2 absorption characteristics of heterocyclic amines, including functionalised piperidine derivatives (Robinson, McCluskey & Attalla, 2011).
Mechanism of Action
Mode of Action
It is known that piperidine derivatives, a class of compounds to which 3-(aminomethyl)piperidin-2-one hydrochloride belongs, play a significant role in drug design and have a wide range of pharmacological applications .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications , suggesting that they may interact with multiple biochemical pathways.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-(Aminomethyl)piperidin-2-one hydrochloride, is an important task of modern organic chemistry . This compound could potentially be used in diverse scientific research, enabling breakthrough advancements in various fields.
Properties
IUPAC Name |
3-(aminomethyl)piperidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXEKDEMGDBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-55-4 | |
Record name | 2-Piperidinone, 3-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(aminomethyl)piperidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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